Intramolecular Cyclization Capability: Ortho-Vinylaniline Enables Indole Synthesis Not Achievable with Para-Isomer
2-Vinylaniline undergoes intramolecular cyclization to form indole derivatives due to the ortho-proximity of the amine and vinyl groups. This reaction pathway is structurally precluded in 4-vinylaniline, where the para-positioning prevents intramolecular N-C bond formation [1]. Using PIFA as oxidant in 1,4-dioxane, substituted 2-vinylanilines yield indoles at up to 78% under mild conditions [2]. N-Aryl-2-vinylanilines with O2 as terminal oxidant and TEMPO as co-catalyst achieve 81-85% yields [3]. In contrast, 4-vinylaniline yields no indole products under analogous conditions, producing only intermolecular adducts or polymeric materials [1].
| Evidence Dimension | Indole formation via intramolecular cyclization |
|---|---|
| Target Compound Data | 78% yield (PIFA/1,4-dioxane); 81-85% yield (O2/TEMPO/Cu catalysis for N-aryl derivatives) |
| Comparator Or Baseline | 4-Vinylaniline: 0% indole yield (cyclization structurally impossible) |
| Quantified Difference | 78-85% yield vs. 0% (complete selectivity difference) |
| Conditions | PIFA or TFA with quinones in 1,4-dioxane; O2/Cu catalysis with TEMPO co-catalyst |
Why This Matters
For researchers requiring indole scaffolds, 4-vinylaniline is structurally incapable of delivering the desired heterocycle, making 2-vinylaniline the only viable vinyl-aniline isomer.
- [1] Doraghi F, Navid H, Karimian S, Larijani B, Mahdavi M. 2-Vinylaniline in the synthesis of heterocycles: Recent advances. Journal of Heterocyclic Chemistry. 2024;61(7):1180-1199. View Source
- [2] Synthesis of Indoles from 2-Vinylanilines with PIFA or TFA and Quinones. Organic Chemistry Portal. View Source
- [3] Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. PMC/PubMed Central. View Source
